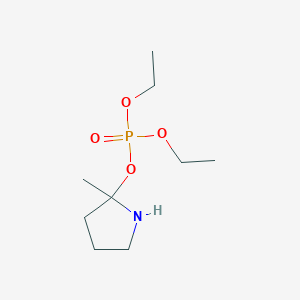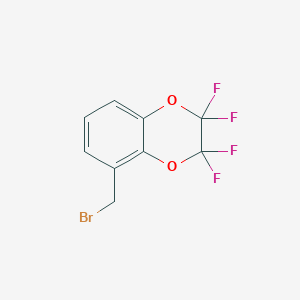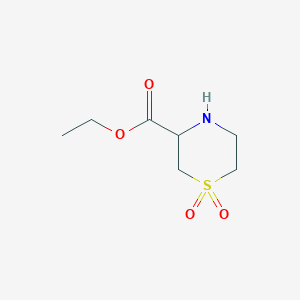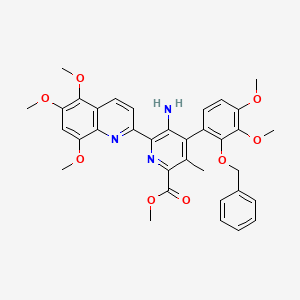
Diethyl (2-methylpyrrolidin-2-yl) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (2-methylpyrrolidin-2-yl) phosphate is an organic compound with the molecular formula C9H20NO3P and a molecular weight of 221.23 g/mol . It is a β-phosphorylated pyrrolidine, which means it contains a pyrrolidine ring with a phosphoryl group attached to it. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-methylpyrrolidin-2-yl) phosphate typically involves the reaction of 2-methylpyrrolidine with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:
Starting Materials: 2-methylpyrrolidine and diethyl phosphorochloridate.
Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-methylpyrrolidine is added to a solution of diethyl phosphorochloridate in an inert solvent such as dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using automated reactors, and employing efficient purification techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
Diethyl (2-methylpyrrolidin-2-yl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
科学研究应用
Diethyl (2-methylpyrrolidin-2-yl) phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is used in studies involving enzyme inhibition and as a probe for studying biochemical pathways.
作用机制
The mechanism of action of diethyl (2-methylpyrrolidin-2-yl) phosphate involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Diethyl (2-pyrrolidinyl) phosphate: Similar structure but lacks the methyl group on the pyrrolidine ring.
Diethyl (2-methylpiperidin-2-yl) phosphate: Similar structure but contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Diethyl (2-methylpyrrolidin-2-yl) phosphate is unique due to its β-phosphorylated pyrrolidine structure, which imparts specific chemical and biological properties. Its ability to act as a pH-sensitive probe makes it particularly valuable in research involving ischemia/reperfusion injury and other biochemical studies .
属性
分子式 |
C9H20NO4P |
|---|---|
分子量 |
237.23 g/mol |
IUPAC 名称 |
diethyl (2-methylpyrrolidin-2-yl) phosphate |
InChI |
InChI=1S/C9H20NO4P/c1-4-12-15(11,13-5-2)14-9(3)7-6-8-10-9/h10H,4-8H2,1-3H3 |
InChI 键 |
UTGYNNHVLXIXGN-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(OCC)OC1(CCCN1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)
![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)




![4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid](/img/structure/B15202436.png)
![5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B15202437.png)


![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B15202443.png)



